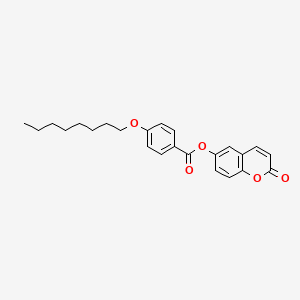
2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate typically involves the esterification of 2-Oxo-2H-1-benzopyran-6-ol with 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The benzopyran moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl group in the benzopyran ring can yield dihydrobenzopyran derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzopyran derivatives.
Substitution: Nitro and halogenated benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its benzopyran moiety, which exhibits strong fluorescence.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Wirkmechanismus
The mechanism of action of 2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate is primarily attributed to its ability to interact with various molecular targets. The benzopyran moiety can intercalate with DNA, inhibiting the activity of enzymes involved in DNA replication and transcription. Additionally, the compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxo-2H-1-benzopyran-6-yl pyridine-4-carboxylate
- 6-acetoxycoumarin
- 4-methyl-2-oxo-2H-chromen-6-yl derivatives
Uniqueness
2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate is unique due to its octyloxy substituent, which enhances its lipophilicity and potentially improves its bioavailability and membrane permeability. This structural feature distinguishes it from other benzopyran derivatives and may contribute to its distinct biological activities .
Eigenschaften
CAS-Nummer |
866100-01-8 |
|---|---|
Molekularformel |
C24H26O5 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(2-oxochromen-6-yl) 4-octoxybenzoate |
InChI |
InChI=1S/C24H26O5/c1-2-3-4-5-6-7-16-27-20-11-8-18(9-12-20)24(26)28-21-13-14-22-19(17-21)10-15-23(25)29-22/h8-15,17H,2-7,16H2,1H3 |
InChI-Schlüssel |
HEGBLBBUJGXRRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC(=O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


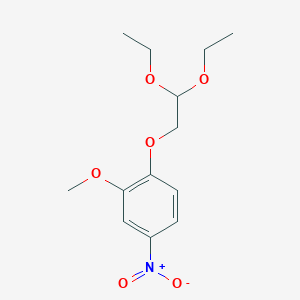
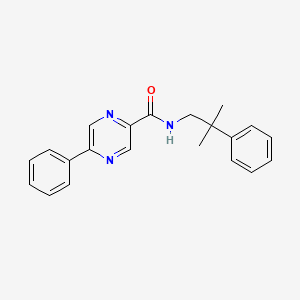
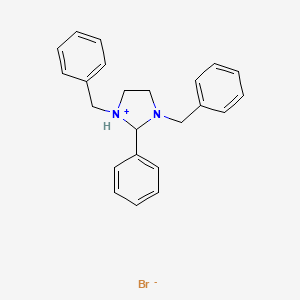
![{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14182344.png)
![7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14182356.png)
![4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile](/img/structure/B14182359.png)
![Bis[(4-fluorophenyl)methyl]stannanone](/img/structure/B14182365.png)
![4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14182366.png)
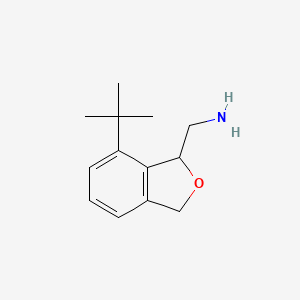

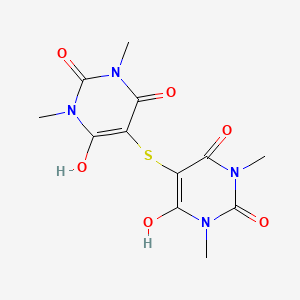
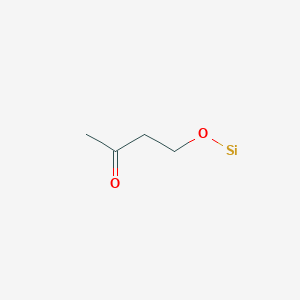
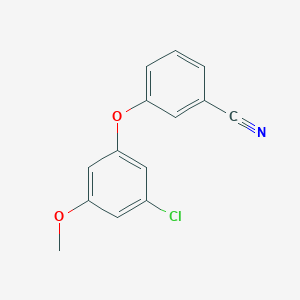
![4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B14182403.png)
